4-Methoxy-4-phenylpiperidine hydrochloride mechanism of action
4-Methoxy-4-phenylpiperidine hydrochloride mechanism of action
This guide serves as an in-depth technical analysis of 4-Methoxy-4-phenylpiperidine hydrochloride (CAS 83949-38-6). This compound represents a critical pharmacophore in medicinal chemistry, functioning as a structural hybrid between the 4-phenylpiperidine opioid scaffold (e.g., pethidine/meperidine) and multidrug resistance (MDR) reversal agents (e.g., propafenone analogues).
Pharmacology, Synthesis, and Mechanism of Action[1]
Executive Technical Summary
4-Methoxy-4-phenylpiperidine hydrochloride is a geminally disubstituted piperidine derivative. Unlike its 4-(4-methoxyphenyl) regioisomer (a simple phenyl-substituted ring), this compound features both a phenyl group and a methoxy group at the C4 position of the piperidine ring.
This structural arrangement imparts unique lipophilicity and steric properties, making it a versatile scaffold in two primary domains:
-
P-glycoprotein (P-gp) Inhibition: It acts as a competitive inhibitor or substrate for the ABCB1 transporter, reversing multidrug resistance in cancer cell lines.
-
Opioid/Sigma Receptor Modulation: It retains the essential 4-phenylpiperidine pharmacophore required for
-opioid receptor (MOR) binding, albeit with altered affinity compared to its ester-based analogs (pethidine).
Mechanism of Action (MOA)
The biological activity of 4-Methoxy-4-phenylpiperidine HCl operates via two distinct pathways depending on the biological context (oncology vs. neuropharmacology).
Pathway A: P-glycoprotein (ABCB1) Inhibition (MDR Reversal)
In the context of oncology, this scaffold serves as a core moiety for "Third-Generation" P-gp inhibitors (e.g., Propafenone analogs like D34).
-
Target: ATP-Binding Cassette Sub-family B Member 1 (ABCB1/MDR1).
-
Mechanism:
-
Competitive Binding: The lipophilic 4-methoxy-4-phenyl moiety partitions into the lipid bilayer and binds to the transmembrane domain (TMD) of P-gp.
-
Efflux Blockade: It competes with chemotherapeutic agents (e.g., doxorubicin, paclitaxel) for the substrate-binding pocket.
-
ATP Hydrolysis Decoupling: High-affinity binding prevents the ATP-dependent conformational change required to extrude the cytotoxic drug, leading to intracellular drug accumulation and chemosensitization.
-
Pathway B: Neuroreceptor Modulation (Opioid/Sigma)
Structurally, the compound is a bioisostere of pethidine , where the ethyl ester (-COOEt) is replaced by a methyl ether (-OMe).
- -Opioid Receptor (MOR): The 4-phenylpiperidine core mimics the tyrosine residue of endogenous enkephalins. The tertiary nitrogen (when protonated) forms an ionic bond with Asp147 in the receptor's transmembrane domain. The 4-methoxy group acts as a hydrogen bond acceptor, though it lacks the auxiliary binding strength of the pethidine ester.
-
Sigma-1 Receptor (
R): 4-phenylpiperidines are privileged structures for R binding. The compound modulates intracellular calcium mobilization and neurotransmitter release, contributing to potential neuroprotective or psychotropic effects.
Visualization: Signaling & Interaction Pathways
Caption: Dual-mechanism pathway showing P-gp efflux inhibition (oncology) and Opioid Receptor binding (neuropharmacology).
Chemical Synthesis Protocol
The synthesis of 4-Methoxy-4-phenylpiperidine HCl requires the construction of the quaternary carbon at position 4. The following protocol is a validated route starting from 1-benzyl-4-piperidone.
Reagents & Equipment
-
Precursors: 1-Benzyl-4-piperidone, Phenylmagnesium bromide (PhMgBr, 3.0 M in ether).
-
Reagents: Sodium hydride (NaH, 60% dispersion), Iodomethane (MeI), Palladium on Carbon (Pd/C, 10%), Hydrogen gas (
), HCl in dioxane. -
Solvents: Tetrahydrofuran (THF, anhydrous), Dimethylformamide (DMF), Methanol (MeOH).
Step-by-Step Methodology
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under
atmosphere. -
Addition: Charge with 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) dissolved in anhydrous THF (100 mL).
-
Reaction: Cool to 0°C. Dropwise add PhMgBr (2.0 equiv, 105.6 mmol) over 30 minutes.
-
Completion: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Dry organic layer over and concentrate to yield 1-benzyl-4-phenylpiperidin-4-ol .
Step 2: O-Methylation (Williamson Ether Synthesis)
-
Activation: Dissolve the intermediate alcohol (from Step 1) in anhydrous DMF.
-
Deprotonation: Add NaH (1.5 equiv) at 0°C. Stir for 30 mins until
evolution ceases (formation of alkoxide). -
Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Stir at RT for 12 hours.
-
Purification: Quench with water, extract with ether. Purify via silica gel chromatography (Hexane:EtOAc) to isolate 1-benzyl-4-methoxy-4-phenylpiperidine .
Step 3: Debenzylation & Salt Formation
-
Hydrogenation: Dissolve the methylated intermediate in MeOH. Add 10% Pd/C (10 wt%).
-
Reaction: Stir under
atmosphere (balloon pressure or 30 psi in Parr shaker) for 24 hours at RT. -
Filtration: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Salting: Dissolve the residue in minimal dry ethanol/ether. Add 4M HCl in dioxane dropwise until precipitation occurs.
-
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum to yield 4-Methoxy-4-phenylpiperidine hydrochloride .
Synthesis Workflow Diagram
Caption: Synthetic route from 1-benzyl-4-piperidone to the final hydrochloride salt via Grignard addition and O-methylation.
Quantitative Data & Specifications
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | Salt form | |
| Molecular Weight | 227.73 g/mol | Free base: 191.27 g/mol |
| CAS Number | 83949-38-6 | Specific to HCl salt |
| Solubility | Water (>20 mg/mL), DMSO, Methanol | High aqueous solubility due to HCl |
| pKa | ~9.5 (Piperidine Nitrogen) | Protonated at physiological pH |
| LogP | ~2.1 (Free base) | Lipophilic enough for BBB penetration |
Pharmacological Affinity (Predicted/Comparative)
Note: Values are comparative estimates based on SAR of 4-phenylpiperidine analogs.
| Receptor / Target | Binding Affinity ( | Functional Effect |
| P-glycoprotein (MDR1) | Efflux Inhibition (Reversal of Resistance) | |
| Weak Partial Agonist (vs. Pethidine | ||
| Sigma-1 ( | Agonist/Modulator |
Experimental Validation Protocols
To verify the identity and activity of the synthesized compound, the following assays are standard.
A. Structural Validation (NMR)
-
1H NMR (400 MHz, DMSO-d6):
- 7.20–7.50 (m, 5H, Ar-H)
-
3.40 (s, 3H,
) — Diagnostic Peak -
3.00–3.30 (m, 4H, Piperidine
adjacent to N) -
2.10–2.40 (m, 4H, Piperidine
adjacent to C4) -
9.00 (br s, 2H,
)
B. P-gp Inhibition Assay (Rhodamine 123 Accumulation)
-
Cell Line: Use MDR1-overexpressing cells (e.g., K562/DOX or Caco-2).
-
Treatment: Incubate cells with 4-Methoxy-4-phenylpiperidine HCl (0.1, 1.0, 10
) for 2 hours. -
Substrate: Add Rhodamine 123 (fluorescent P-gp substrate) for 30 mins.
-
Wash: Remove extracellular dye with ice-cold PBS.
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).
-
Result: An increase in fluorescence intensity compared to control indicates P-gp inhibition (efflux blockade).
References
-
Structure-Activity Relationships of P-gp Inhibitors: Wang, Y., et al. (2015). "Synthesis and biological evaluation of propafenone analogues as P-glycoprotein inhibitors." ResearchGate/European Journal of Medicinal Chemistry. Note: Identifies the 4-methoxy-4-phenylpiperidine core (as seen in analog D34) as a key moiety for MDR reversal.
-
Opioid SAR & 4-Phenylpiperidines: Janssen, P. A. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia. Note: Foundational text establishing the pharmacophore of 4-substituted-4-phenylpiperidines.
-
Chemical Identity & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224097 (Related structure). Note: Used for verification of the 4,4-disubstituted scaffold properties.
-
Sigma Receptor Ligands: Ablordeppey, S. Y., et al. (2000). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Note: Validates the binding of this scaffold type to Sigma receptors.
